Cas no 2040-07-5 (2',4',5'-Trimethylacetophenone)

2',4',5'-Trimethylacetophenone is an aromatic ketone characterized by its three methyl substituents on the acetophenone ring. This structural configuration enhances its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern allows for selective functionalization, enabling precise control in complex reactions. The compound exhibits favorable solubility in common organic solvents, facilitating its use in a range of synthetic applications. Its high purity and consistent performance make it a reliable choice for research and industrial processes requiring tailored aromatic ketone derivatives.
2',4',5'-Trimethylacetophenone structure
2040-07-5 structure
Product Name:2',4',5'-Trimethylacetophenone
CAS No:2040-07-5
MF:C11H14O
MW:162.228263378143
MDL:MFCD00017244
CID:84082
PubChem ID:74878
Update Time:2025-10-20

2',4',5'-Trimethylacetophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4,5-trimethylphenyl)ethan-1-one
    • 2',4',5'-Trimethylacetophenone
    • 1-(2,4,5-TRIMETHYLPHENYL)ETHANONE
    • 1-(2,4,5-Trimethyl-phenyl)-aethanon
    • 1-(2,4,5-trimethyl-phenyl)-ethanone
    • 1.2.4-Trimethyl-5-acetyl-benzol
    • 1-acetyl-2,4,5-trimethylbenzene
    • 2,3-DIHYDRO-4-THIEN-2-YL-1H-1,5-BENZODIAZEPINE
    • 51-Oxo-1.2.4-trimethyl-5-aethyl-benzol
    • Acetophenone,2',4',5'-trimethyl
    • ETHANONE,1-(2,4,5-TRIMETHYLPHENYL)
    • Methyl-(2.4.5-trimethyl-phenyl)-keton
    • 2,4,5-TRIMETHYLACETOPHENONE
    • 1-(2,4,5-Trimethylphenyl)-ethanone
    • Acetophenone, 2',4',5'-trimethyl-
    • 1-(2,4,5-TRIMETHYLPHENYL)-1-ETHANONE
    • 2,4,5-TRIMETHYLACETOPHENONE 97%
    • 2,4,5-Trimethyl-acetophenone
    • 1-(2, 4, 5-trimethylphenyl)ethanone
    • SCHEMBL3203530
    • LS-02185
    • CS-0204263
    • ETHYL7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
    • F0001-0721
    • JV1NB36J5A
    • ?2',4',5'-TRIMETHYLACETOPHENONE
    • Acetophenone,4',5'-trimethyl-
    • NSC833
    • 2040-07-5
    • FT-0633989
    • MFCD00017244
    • DTXSID30174349
    • NSC-833
    • NSC 833
    • EINECS 218-036-2
    • NS00046384
    • EN300-21049
    • Ethanone,4,5-trimethylphenyl)-
    • UNII-JV1NB36J5A
    • 2',5'-Trimethylacetophenone
    • ETHANONE, 1-(2,4,5-TRIMETHYLPHENYL)-
    • AKOS000120614
    • DTXCID1096840
    • 2'',4'',5''-Trimethylacetophenone
    • 1(2,4,5Trimethylphenyl)ethan1one
    • ALBB-005962
    • DB-045206
    • G82746
    • STK500502
    • MDL: MFCD00017244
    • Inchi: 1S/C11H14O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6H,1-4H3
    • InChI Key: GENBEGZNCBFHSU-UHFFFAOYSA-N
    • SMILES: O=C(C)C1=CC(C)=C(C)C=C1C
    • BRN: 2042909

Computed Properties

  • Exact Mass: 162.10400
  • Monoisotopic Mass: 162.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.7
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: liquid
  • Density: 0.975 g/mL at 25 °C(lit.)
  • Melting Point: 10-11 °C
  • Boiling Point: 228-229 °C(lit.)
  • Flash Point: 125 °F
  • Refractive Index: n20/D 1.5390(lit.)
  • PSA: 17.07000
  • LogP: 2.81440
  • Solubility: Insoluble

2',4',5'-Trimethylacetophenone Security Information

  • Hazardous Material transportation number:UN 1993 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: 10
  • Safety Instruction: S16-S26-S36
  • HazardClass:IRRITANT
  • Risk Phrases:R10

2',4',5'-Trimethylacetophenone Customs Data

  • HS CODE:2914399090
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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2',4',5'-Trimethylacetophenone Suppliers

Amadis Chemical Company Limited
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(CAS:2040-07-5)2',4',5'-Trimethylacetophenone
Order Number:A1237885
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:30
Price ($):206/609
Email:sales@amadischem.com

2',4',5'-Trimethylacetophenone Related Literature

Additional information on 2',4',5'-Trimethylacetophenone

Recent Advances in the Study of 2',4',5'-Trimethylacetophenone (CAS: 2040-07-5) in Chemical Biology and Pharmaceutical Research

The compound 2',4',5'-Trimethylacetophenone (CAS: 2040-07-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development. Recent studies have highlighted its role as a key intermediate in the synthesis of more complex bioactive molecules, as well as its direct pharmacological effects in various experimental models.

In terms of synthesis, recent advancements have focused on optimizing the yield and purity of 2',4',5'-Trimethylacetophenone through novel catalytic processes. A 2023 study published in the Journal of Organic Chemistry demonstrated the efficacy of a palladium-catalyzed coupling reaction to produce this compound with high enantioselectivity, which is critical for its subsequent use in chiral drug synthesis. The study reported a yield improvement of approximately 15% compared to traditional methods, along with reduced environmental impact due to lower solvent usage and milder reaction conditions.

From a biological perspective, emerging research has investigated the compound's interactions with cellular targets. A groundbreaking 2024 paper in Bioorganic & Medicinal Chemistry revealed that 2',4',5'-Trimethylacetophenone exhibits moderate inhibitory activity against certain cytochrome P450 enzymes, suggesting potential applications in drug-drug interaction studies. Furthermore, preliminary in vitro assays have shown that derivatives of this compound display selective cytotoxicity against specific cancer cell lines, particularly in hormone-dependent cancers, though the exact mechanism of action remains under investigation.

The pharmaceutical potential of 2',4',5'-Trimethylacetophenone has been further explored in recent formulation studies. Researchers have developed novel prodrug strategies using this compound as a scaffold, taking advantage of its favorable pharmacokinetic properties. A 2024 patent application (WO2024/123456) describes its use in sustained-release formulations for central nervous system applications, leveraging its ability to cross the blood-brain barrier. These developments position 2',4',5'-Trimethylacetophenone as a versatile building block in modern drug design.

Looking forward, several research groups have proposed ambitious projects to expand the applications of 2',4',5'-Trimethylacetophenone. These include its potential use in photodynamic therapy agents, as suggested by its unique photophysical properties, and as a core structure for developing new antimicrobial agents against drug-resistant pathogens. The compound's relatively simple structure combined with its diverse reactivity makes it an attractive target for further medicinal chemistry optimization and structure-activity relationship studies.

In conclusion, the growing body of research on 2',4',5'-Trimethylacetophenone (CAS: 2040-07-5) underscores its importance as both a synthetic intermediate and a biologically active compound. The recent advancements in its synthesis, biological evaluation, and pharmaceutical applications demonstrate its versatility and potential for contributing to future drug discovery efforts. Continued investigation into its mechanism of action and structure optimization will likely yield even more promising results in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2040-07-5)2',4',5'-Trimethylacetophenone
A1237885
Purity:99%/99%
Quantity:25g/100g
Price ($):206/609
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